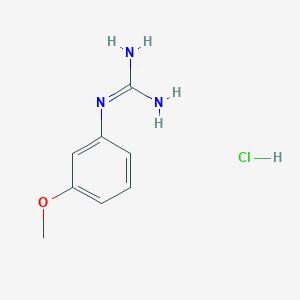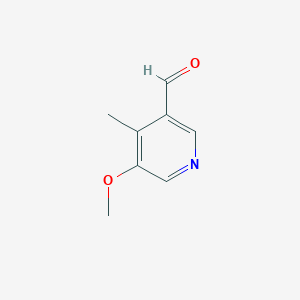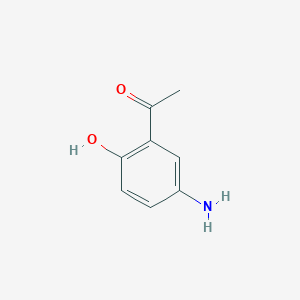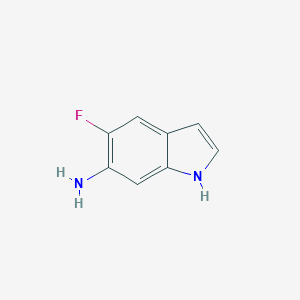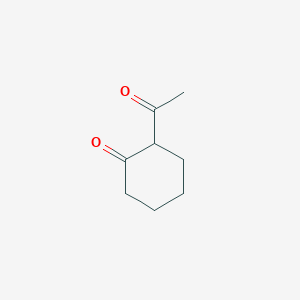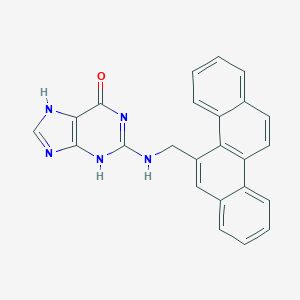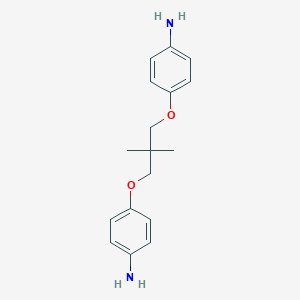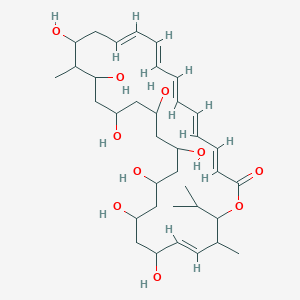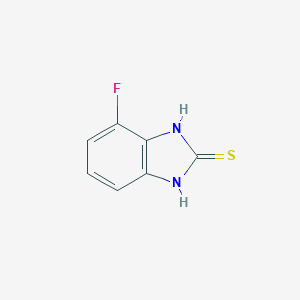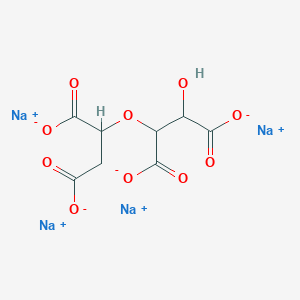
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid, also known as oxaloacetic acid (OAA), is a key intermediate in the Krebs cycle, a vital metabolic pathway that generates energy for cells. OAA plays an essential role in various physiological processes, including gluconeogenesis, amino acid metabolism, and the regulation of mitochondrial functions. Due to its importance in cellular metabolism, OAA has been extensively studied in scientific research.
Mechanism Of Action
OAA acts as a key intermediate in the Krebs cycle, where it is converted to other metabolites, such as citrate, isocitrate, and α-ketoglutarate. OAA also plays a role in gluconeogenesis, where it is converted to phosphoenolpyruvate, a precursor for glucose synthesis. OAA has been shown to regulate mitochondrial functions, including the production of ATP and the regulation of reactive oxygen species (ROS) levels.
Biochemical And Physiological Effects
OAA has various biochemical and physiological effects on cells. It has been shown to regulate the expression of genes involved in glucose metabolism, lipid metabolism, and oxidative stress. OAA has also been shown to modulate the activity of enzymes involved in energy metabolism, including pyruvate dehydrogenase and ATP synthase. In addition, OAA has been shown to have antioxidant properties and to protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
OAA has several advantages for lab experiments, including its availability, stability, and ease of use. OAA is readily available from commercial sources and can be stored for extended periods without degradation. OAA is also easy to use in experiments, as it can be added to cell cultures or used as a substrate for enzymes. However, OAA has some limitations, including its potential toxicity at high concentrations and its susceptibility to degradation by enzymes and other cellular components.
Future Directions
There are several future directions for the study of OAA. One area of research is the investigation of the role of OAA in mitochondrial dysfunction and oxidative stress, which are implicated in various diseases, including neurodegenerative disorders and cardiovascular disease. Another area of research is the development of OAA-based therapies for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, the use of OAA as a tool for the investigation of metabolic pathways and cellular functions is an area of ongoing research.
Synthesis Methods
OAA can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of malic acid with sodium chlorite and hydrogen peroxide, followed by the oxidation of the resulting product. Enzymatic synthesis involves the use of enzymes, such as malate dehydrogenase and pyruvate carboxylase, to catalyze the conversion of malate to OAA. Microbial fermentation involves the use of microorganisms, such as Aspergillus niger and Escherichia coli, to produce OAA through metabolic pathways.
Scientific Research Applications
OAA has been widely studied in scientific research due to its role in cellular metabolism. It has been used as a substrate for various enzymes, including pyruvate carboxylase, in the study of biochemical pathways. OAA has also been used as a tool for the investigation of mitochondrial functions and the regulation of energy metabolism. In addition, OAA has been studied for its potential therapeutic applications in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders.
properties
CAS RN |
111451-13-9 |
|---|---|
Product Name |
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid |
Molecular Formula |
C8H11NaO10 |
Molecular Weight |
354.09 g/mol |
IUPAC Name |
tetrasodium;2-(1,2-dicarboxylatoethoxy)-3-hydroxybutanedioate |
InChI |
InChI=1S/C8H10O10.4Na/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15;;;;/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4 |
InChI Key |
HEVUDNOESBVZAL-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
synonyms |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






